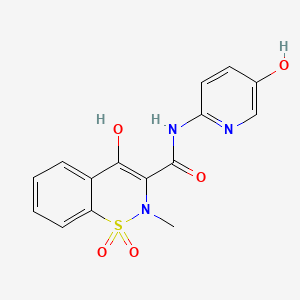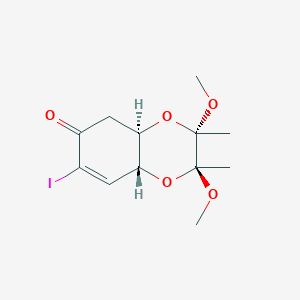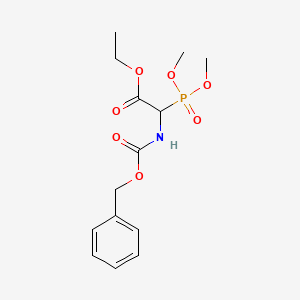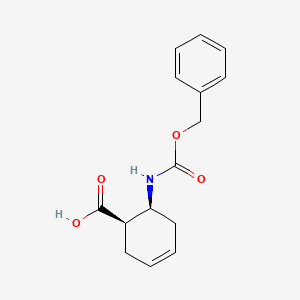![molecular formula C12H16N2O5S B1141953 2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide CAS No. 60084-11-9](/img/new.no-structure.jpg)
2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a ribofuranosyl moiety and a thiazolecarboxamide group. It is often used in biochemical and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the ribose moiety with an isopropylidene group, followed by the introduction of the thiazolecarboxamide group through a series of condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ribofuranosyl moiety.
Reduction: This reaction can alter the thiazolecarboxamide group.
Substitution: This reaction can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biochemical pathways and enzyme activities.
Medicine: It has potential therapeutic applications due to its biological activity, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The pathways involved often include key metabolic or signaling pathways that are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
2,3-O-(1-Methylethylidene)-D-ribose: A related compound used in glycobiology research.
Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside: Another similar compound with applications in carbohydrate chemistry.
Uniqueness
2-[2,3-O-(1-Methylethylidene)-β-D-ribofuranosyl]-4-thiazolecarboxamide is unique due to its combined ribofuranosyl and thiazolecarboxamide structure, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and understanding complex biochemical processes.
Properties
CAS No. |
60084-11-9 |
|---|---|
Molecular Formula |
C12H16N2O5S |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
2-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H16N2O5S/c1-12(2)18-7-6(3-15)17-9(8(7)19-12)11-14-5(4-20-11)10(13)16/h4,6-9,15H,3H2,1-2H3,(H2,13,16)/t6-,7-,8-,9-/m1/s1 |
InChI Key |
QAXZUYHAABBXMH-FNCVBFRFSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)C3=NC(=CS3)C(=O)N)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)C3=NC(=CS3)C(=O)N)CO)C |
Synonyms |
Furo[3,4-d]-1,3-dioxole, 4-Thiazolecarboxamide deriv. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)



![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)


![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)
![(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)
